3-(2-Methylphenyl)-1H-pyrazole
Description
3-(2-Methylphenyl)-1H-pyrazole is a heterocyclic aromatic compound featuring a pyrazole core substituted with a 2-methylphenyl group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is commercially available with high purity (98%, CAS 59843-49-1) and is often utilized as a building block for synthesizing pharmacologically active derivatives .
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVTFHMCLFGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371713 | |
| Record name | 3-(2-Methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59843-49-1 | |
| Record name | 3-(2-Methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of α,β-Dicarbonyl Compounds with Substituted Hydrazines
A classical and widely used method involves the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. For this compound, the hydrazine derivative would be 2-methylphenylhydrazine, which reacts with appropriate diketones or β-ketoesters to form the pyrazole ring.
- Procedure : A 1,3-dicarbonyl compound (e.g., acetylacetone or substituted analogs) is reacted with 2-methylphenylhydrazine in ethanol or another suitable solvent, often under reflux or room temperature with catalytic amounts of acid or metal catalysts to promote cyclization.
- Catalysts : Cerium-based catalysts such as [Ce(L-Pro)2]2 have been reported to enhance yields and selectivity in pyrazole synthesis.
- Yields : Reported yields for similar pyrazole derivatives range from 70% to 91% under optimized conditions.
Reaction of Alkynyl Alcohols with Hydrazines in Acidic Media
An industrially relevant method involves reacting alkynyl alcohols or their acylates with hydrazines in concentrated sulfuric acid. This method has been used to prepare 3-methylpyrazole derivatives and can be adapted for aryl-substituted pyrazoles.
- Example : 3-methyl-1-pentyn-3-ol reacted with methylhydrazine in 50% sulfuric acid at elevated temperatures (90–155 °C) yields methyl-substituted pyrazoles after dehydration and neutralization steps.
- Advantages : This method avoids the use of expensive catalysts and toxic oxidants, offering a straightforward industrial process.
- Limitations : Requires careful control of reaction temperature and acid concentration to avoid side reactions.
Regioselective Synthesis Using Trichloromethyl Enones and Aryl Hydrazines
A more recent methodology involves the use of trichloromethyl enones as starting materials, which react with arylhydrazine hydrochlorides to afford 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles with high regioselectivity.
- Mechanism : The reaction proceeds via initial nucleophilic attack by hydrazine on the enone, followed by cyclization and dehydration to form the pyrazole ring. Subsequent methanolysis converts the trichloromethyl group into a carboxyalkyl substituent.
- Selectivity : Using arylhydrazine hydrochlorides favors the 1,3-regioisomer, which is relevant for positioning the 2-methylphenyl group at the 3-position.
- Yields : Moderate to excellent yields (37–97%) have been reported for various aryl-substituted pyrazoles.
- Application : This method allows for the synthesis of pyrazoles with diverse substituents, including 2-methylphenyl groups, under mild conditions.
Direct Preparation from Primary Aromatic Amines
A novel approach involves the direct preparation of N-substituted pyrazoles from primary aromatic amines (such as 2-methylphenylamine) using hydroxylamine derivatives and diketones in the presence of solvents like DMF.
- Procedure : The aromatic amine is reacted with a diketone and O-(4-nitrobenzoyl)hydroxylamine at elevated temperatures (~85 °C) for 1.5 hours, followed by chromatographic purification.
- Yields : Moderate yields (~38–46%) have been reported for related pyrazole derivatives.
- Advantages : This method allows direct incorporation of the aromatic substituent on the nitrogen atom of the pyrazole, which can be adapted for 3-substitution with appropriate modifications.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of 1,3-dicarbonyl + 2-methylphenylhydrazine | 1,3-dicarbonyl compounds, 2-methylphenylhydrazine | Ethanol, reflux or RT, catalyst (e.g., Ce-based) | 70–91 | Simple, well-established | Requires pure hydrazine derivatives |
| Alkynyl alcohol + hydrazine in H2SO4 | Alkynyl alcohols (e.g., 3-methyl-1-pentyn-3-ol), hydrazine | 30–100% H2SO4, 90–155 °C | Moderate to high | Industrially scalable, catalyst-free | Harsh acidic conditions |
| Trichloromethyl enones + arylhydrazine hydrochlorides | Trichloromethyl enones, arylhydrazine HCl | Reflux in alcohol, 16 h | 37–97 | Regioselective, mild conditions | Requires specialized enones |
| Primary aromatic amines + diketones + hydroxylamine derivatives | Aromatic amines, diketones, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | 38–46 | Direct N-substitution | Moderate yields, longer reaction |
Detailed Research Findings
- The condensation of α,β-dicarbonyl compounds with substituted hydrazines remains the most straightforward and versatile method for synthesizing this compound, with high yields and mild conditions.
- Industrial methods using alkynyl alcohols in sulfuric acid provide an economic route but require careful handling of corrosive reagents and elevated temperatures.
- The regioselective approach using trichloromethyl enones offers precise control over substitution patterns, which is critical for obtaining the desired 3-substituted pyrazole regioisomer.
- Direct preparation from primary aromatic amines is a promising method for N-substituted pyrazoles but may need optimization for 3-substitution specifically.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole or aromatic ring.
Scientific Research Applications
Pharmaceutical Development
3-(2-Methylphenyl)-1H-pyrazole serves as a crucial building block in synthesizing various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit potent biological activities, including antiproliferative effects against cancer cell lines. For instance, a study designed pyrazole derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and demonstrated promising antiproliferative activity against HT-29 colon and PC-3 prostate cancer cell lines .
Case Study: Anticancer Activity
In a recent study, synthesized pyrazole derivatives were evaluated for their anticancer potential using both in vitro and in vivo models. The results indicated that specific compounds exhibited significant activity against cancer cells, suggesting the potential for further development into therapeutic agents .
Agricultural Chemicals
The compound is utilized in formulating agrochemicals, specifically as a precursor for herbicides that target particular weed species while minimizing harm to crops. Its application in agriculture contributes to enhanced crop protection and sustainability. Research highlights its effectiveness in developing innovative pesticides that reduce environmental impact while maintaining agricultural productivity .
Case Study: Herbicide Development
A study focused on the synthesis of new pyrazole derivatives for use as herbicides showed that these compounds could selectively inhibit weed growth without adversely affecting crop yield. This selectivity is crucial for sustainable farming practices .
Material Science
In material science, this compound has been explored for creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The compound's unique chemical structure allows it to contribute to the development of materials with superior performance characteristics .
Biochemical Research
Researchers employ this compound in studies investigating enzyme inhibition and receptor binding. This research contributes to a deeper understanding of biological processes and disease mechanisms. Notably, compounds derived from this pyrazole have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to novel therapeutic strategies .
Case Study: Enzyme Inhibition Studies
A review highlighted the synthesis of pyrazole-based α-amylase inhibitors, demonstrating their potential as antidiabetic agents. These inhibitors were evaluated for their effectiveness in controlling blood sugar levels, showcasing the compound's relevance in metabolic research .
Diagnostic Agents
There is ongoing investigation into the use of this compound as a diagnostic agent in medical imaging. Its unique properties may facilitate the development of contrast agents that improve visualization techniques in diagnostics, enhancing the accuracy of medical assessments .
Summary Table of Applications
| Field | Application Description | Notable Findings |
|---|---|---|
| Pharmaceutical | Building block for anti-inflammatory and analgesic drugs | Significant antiproliferative activity against cancer cell lines |
| Agricultural | Precursor for selective herbicides | Effective in enhancing crop protection while minimizing environmental impact |
| Material Science | Development of advanced polymers and coatings | Improved thermal stability and mechanical properties |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Potential antidiabetic agents through α-amylase inhibition |
| Diagnostic Agents | Development of contrast agents for medical imaging | Enhanced visualization techniques in diagnostics |
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
Antiproliferative Activity
This compound derivatives are less studied compared to analogs with trimethoxyphenyl or naphthyl substituents. Notable findings include:
- Compound 4c (3-(4'-Ethoxyphenyl)-4-(3',4',5'-trimethoxyphenyl)-1H-pyrazole): Exhibits IC₅₀ values of 0.06–0.7 nM across six cancer cell lines, surpassing the reference compound combretastatin A-4 (CA-4, IC₅₀ = 1–3100 nM) .
- Compound 3p (3-(3',4',5'-Trimethoxyphenyl)-4-(4'-ethoxyphenyl)-1H-pyrazole): Shows subnanomolar activity (IC₅₀ = 0.05–4.5 nM) but lower efficacy against HL-60 cells than CA-4 .
Antimalarial and Anti-Leishmanial Activity
- Compound 3 (1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole): Achieves 70.26% suppression of Plasmodium berghei in mice, outperforming hydrazone derivatives (e.g., 62.30% suppression for compound 7) .
- Compound 2 (1-(4-Methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole): Demonstrates potent anti-leishmanial activity (IC₅₀ = 0.079 μg/mL ) against Leishmania aethiopica .
Antioxidant Activity
Pyrazole derivatives with electron-donating groups, such as methoxy or hydroxyl substituents, show enhanced radical scavenging. For example:
- 1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles: IC₅₀ = 13.5 μM (DPPH assay) .
- 3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole : IC₅₀ = 10.2 μM .
Biological Activity
Overview
3-(2-Methylphenyl)-1H-pyrazole is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. Its unique structural features allow it to interact with multiple biological targets, leading to a wide range of pharmacological effects.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted at the 3-position with a 2-methylphenyl group. This substitution pattern significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.
The biological activity of this compound is attributed to its ability to interact with several molecular targets:
- Anticancer Activity : The compound has been shown to inhibit the activity of key proteins involved in cancer cell proliferation and survival, such as VEGFR-2 and EGFR. Research indicates that derivatives of pyrazoles can exhibit antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) .
- Anti-inflammatory Effects : Pyrazole derivatives are known to possess anti-inflammatory properties, which can be attributed to their ability to inhibit cyclooxygenase enzymes (COX) and modulate cytokine production .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infectious diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Anticancer Activity Study : A study designed new pyrazole derivatives through molecular docking into the VEGFR-2 active site. The synthesized compounds were evaluated for antiproliferative activity against HT-29 and PC-3 cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting their potential as anticancer agents .
- Anti-inflammatory Evaluation : Research involving carrageenan-induced edema in mice demonstrated that some pyrazole derivatives showed comparable anti-inflammatory effects to standard drugs like indomethacin. This highlights the therapeutic potential of these compounds in managing inflammatory conditions .
- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. Certain compounds displayed strong antibacterial activity, indicating their potential use in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(2-methylphenyl)-1H-pyrazole derivatives?
- Methodology : A standard approach involves the condensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example, phenyl hydrazine derivatives react with 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-diones in ethanol/acetic acid under reflux to yield pyrazole derivatives .
- Key Considerations : Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and tautomeric equilibria. Acidic conditions favor cyclization but may require post-reaction neutralization to isolate the product.
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?
- Tools : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions .
- Case Study : Crystallographic data for similar compounds (e.g., 3-(4-fluorophenyl)-1H-pyrazole) reveal dihedral angles between the pyrazole and aryl rings (10.7–19.8°), aiding in conformational analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions and tautomeric forms. For example, pyrazole protons resonate at δ 6.3–7.0 ppm, while methyl groups on aryl rings appear at δ 2.3–2.5 ppm .
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm ring formation and tautomerism .
Advanced Research Questions
Q. How do tautomeric equilibria affect the crystallographic and biological properties of this compound?
- Analysis : Co-crystallization of tautomers (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole) reveals distinct hydrogen-bonding networks (N–H⋯N and C–H⋯F interactions) that stabilize the lattice . Computational methods (DFT) can predict tautomer stability by comparing Gibbs free energies .
- Implications : Tautomer ratios influence solubility and receptor binding in medicinal applications.
Q. What strategies mitigate contradictions in biological activity data for pyrazole derivatives?
- Experimental Design :
Control for tautomerism : Use deuterated solvents in bioassays to stabilize specific tautomers.
Structure-Activity Relationships (SAR) : Compare analogues like 3-(4-chlorophenyl)-1H-pyrazole to isolate substituent effects .
- Case Study : Inconsistent antimicrobial data for 3-(aryl)pyrazoles may arise from variable cell permeability due to substituent polarity .
Q. How can computational chemistry optimize the synthesis of this compound derivatives?
- Methods :
- Docking studies : Predict binding affinities for target proteins (e.g., carbonic anhydrase) to prioritize synthetic targets .
- Reaction pathway modeling : Software like Gaussian or ORCA simulates transition states to identify rate-limiting steps in cyclization reactions .
Critical Analysis of Evidence
- Contradictions : While β-diketone condensation is widely reported , yields vary significantly (45–85%) depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) reduce reactivity due to decreased enolization .
- Gaps : Limited data exist on the catalytic applications of this compound, though cyclometalated palladacycles derived from pyrazoles show promise in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
